4,4'-Di(glycidyloxy)diphenyl sulfone
Overview
Description
4,4’-Di(glycidyloxy)diphenyl sulfone is an organic compound with the molecular formula C18H18O6S. It is known for its high thermal stability and excellent mechanical properties, making it a valuable material in various industrial applications. The compound is characterized by the presence of two glycidyloxy groups attached to a diphenyl sulfone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(glycidyloxy)diphenyl sulfone typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours .
Industrial Production Methods: In industrial settings, the production of 4,4’-Di(glycidyloxy)diphenyl sulfone follows similar synthetic routes but on a larger scale. The process involves continuous or batch reactors, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Di(glycidyloxy)diphenyl sulfone undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide groups in the compound can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the sulfone group, where nucleophiles can replace one of the oxygen atoms.
Common Reagents and Conditions:
Epoxide Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols.
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are used under anhydrous conditions to facilitate substitution at the sulfone group.
Major Products:
Scientific Research Applications
4,4’-Di(glycidyloxy)diphenyl sulfone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’-Di(glycidyloxy)diphenyl sulfone primarily involves the reactivity of its epoxide groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in cross-linking reactions, where the compound forms three-dimensional networks that enhance the mechanical and thermal properties of the resulting materials . The sulfone group also contributes to the compound’s stability and resistance to oxidative degradation .
Comparison with Similar Compounds
4,4’-Dichlorodiphenyl sulfone: This compound has similar structural features but lacks the glycidyloxy groups, resulting in different reactivity and applications.
4,4’-Diaminodiphenyl sulfone: Known for its use in pharmaceuticals, this compound has amino groups instead of glycidyloxy groups, leading to distinct chemical behavior.
Uniqueness: 4,4’-Di(glycidyloxy)diphenyl sulfone is unique due to its combination of epoxide and sulfone functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its high thermal stability and mechanical strength further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6S/c19-25(20,17-5-1-13(2-6-17)21-9-15-11-23-15)18-7-3-14(4-8-18)22-10-16-12-24-16/h1-8,15-16H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTACIWKRKVZKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63411-61-0 | |
Details | Compound: Oxirane, 2,2′-[sulfonylbis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
Record name | Oxirane, 2,2′-[sulfonylbis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63411-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101044337 | |
Record name | 2,2'-[Sulfonylbis(4,1-phenyleneoxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-43-1 | |
Record name | 2,2'-[Sulfonylbis(4,1-phenyleneoxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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